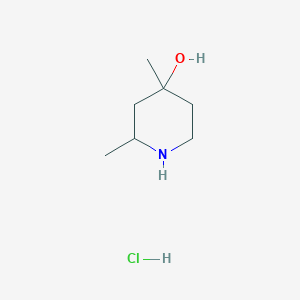

2,4-Dimethylpiperidin-4-ol hydrochloride

Description

2,4-Dimethylpiperidin-4-ol hydrochloride is a piperidine derivative featuring two methyl substituents at positions 2 and 4 of the piperidine ring, along with a hydroxyl group at position 3. The hydrochloride salt enhances its stability and solubility in polar solvents, making it relevant for pharmaceutical and synthetic applications. Piperidine derivatives are widely utilized as intermediates in drug synthesis, particularly for their role in modulating pharmacokinetic properties.

Properties

Molecular Formula |

C7H16ClNO |

|---|---|

Molecular Weight |

165.66 g/mol |

IUPAC Name |

2,4-dimethylpiperidin-4-ol;hydrochloride |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-5-7(2,9)3-4-8-6;/h6,8-9H,3-5H2,1-2H3;1H |

InChI Key |

LAFLGYVCQJTCIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCN1)(C)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylpiperidin-4-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylpiperidine with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of suitable solvents, catalysts, and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylpiperidin-4-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of various substituted piperidines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various piperidine derivatives.

Scientific Research Applications

2,4-Dimethylpiperidin-4-ol hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its role as a precursor for bioactive molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group and piperidine ring play crucial roles in its biological activity. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 2,4-dimethylpiperidin-4-ol hydrochloride with similar piperidine-based compounds:

Key Observations

Substituent Effects on Molecular Weight :

- The addition of methyl groups increases molecular weight incrementally. For example, 3,4-dimethylpiperidin-4-ol hydrochloride (165.66 g/mol) is heavier than 4-methylpiperidine hydrochloride (135.63 g/mol) due to the extra methyl group .

- Bulkier substituents, such as diphenylmethoxy in 4-(Diphenylmethoxy)piperidine hydrochloride, significantly increase molecular weight (303.83 g/mol) .

Functional Group Impact: Hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups enhance polarity and hydrogen-bonding capacity, as seen in 4-(hydroxymethyl)piperidin-4-ol hydrochloride (C₆H₁₄ClNO₂) . This contrasts with the hydrophobic methyl groups in 2,4-dimethyl derivatives. Steric hindrance varies with substituent positions. For instance, 2,4-dimethylpiperidin-4-ol likely exhibits different conformational stability compared to its 3,4-dimethyl isomer due to methyl group placement .

Applications and Reactivity :

- Simpler derivatives like 4-methylpiperidine hydrochloride are often used as catalysts or intermediates in organic synthesis .

- Complex derivatives, such as 4-(Diphenylmethoxy)piperidine hydrochloride, may serve as building blocks for neuropharmacological agents due to their aromatic moieties .

Research and Practical Considerations

- Synthesis: Piperidine derivatives are commonly synthesized via reductive amination or nucleophilic substitution. For example, 3,4-dimethylpiperidin-4-ol hydrochloride is produced with 95% purity, as noted in supplier data .

- Stability : Hydrochloride salts generally improve stability, but substituents like hydroxymethyl may necessitate controlled storage to prevent degradation .

- Toxicological Data: Limited information is available for most compounds. For example, 4-(Diphenylmethoxy)piperidine hydrochloride lacks detailed ecotoxicological profiles, highlighting the need for further study .

Biological Activity

2,4-Dimethylpiperidin-4-ol hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a piperidine derivative characterized by a hydroxyl group at the 4-position and two methyl groups at the 2 and 4 positions of the piperidine ring. This structural configuration contributes to its diverse biological activities.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been investigated for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

2. Antiviral Activity

The compound has shown promising antiviral properties in preliminary studies. It has been evaluated for its ability to inhibit viral replication in vitro, particularly against viruses such as dengue and chikungunya. The proposed mechanism involves interference with viral entry or replication processes within host cells .

3. Neuroprotective Effects

In studies related to neurodegenerative diseases, compounds similar to this compound have demonstrated potential in inhibiting acetylcholinesterase (AChE) activity, which is crucial for maintaining cognitive function. This suggests potential applications in treating Alzheimer’s disease by enhancing cholinergic neurotransmission .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The hydroxyl group plays a critical role in binding to enzymes such as AChE and other targets involved in cellular signaling pathways.

- Receptor Modulation : The compound may act as a modulator at various receptor sites, influencing neurotransmitter release and uptake.

- Membrane Interaction : Its lipophilic nature allows it to integrate into lipid membranes, affecting membrane fluidity and permeability .

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of several piperidine derivatives, including this compound. Results indicated that the compound exhibited significant inhibition of dengue virus replication in vitro with an IC50 value of approximately 5 µM .

Case Study 2: Neuroprotective Properties

In another investigation focusing on neuroprotection, researchers found that derivatives of piperidine showed enhanced activity against AChE with IC50 values ranging from 10 to 50 nM. The study highlighted the potential for these compounds to improve cognitive function in models of Alzheimer’s disease .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.